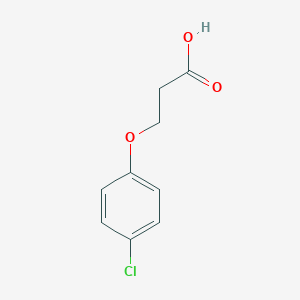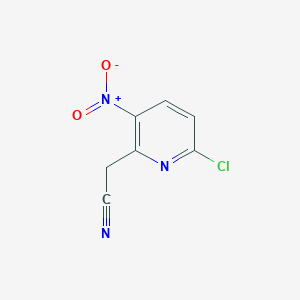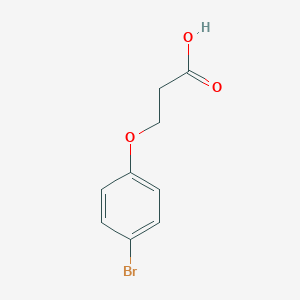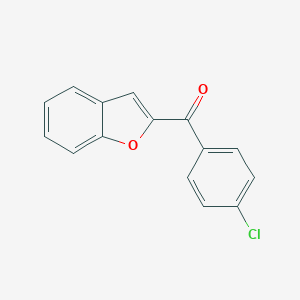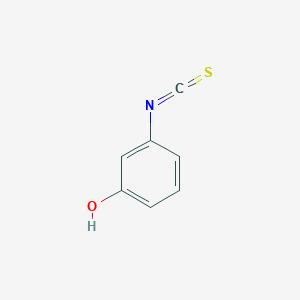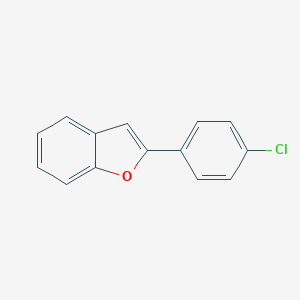
2-(4-Chlorophenyl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can provide valuable information about its properties and potential uses.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Structural and Crystallographic Analysis
Studies have focused on the structural and crystallographic analysis of benzofuran derivatives, including those related to "2-(4-Chlorophenyl)-1-benzofuran". These analyses provide insights into the molecular configurations, orientations, and interactions within crystals. For instance, the orientation of the 4-chlorophenyl ring in relation to the benzofuran ring has been a point of interest, with angles ranging from perpendicular to nearly parallel, influencing the molecular packing and intermolecular interactions within the crystal lattice. Such structural details are crucial for understanding the physical properties and potential applications of these compounds in materials science (Choi, Seo, Son, & Lee, 2010; Choi, Seo, Son, & Lee, 2010).
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives, including those with the "2-(4-Chlorophenyl)-1-benzofuran" moiety, has been explored for their potential applications in pharmaceuticals and materials science. Efficient synthetic routes have been developed for the construction of various benzofuran derivatives, highlighting the versatility and practicality of these compounds. Notably, the synthesis of benzofuran derivatives as β-amyloid aggregation inhibitors showcases their potential in therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's (Choi, Seo, Son, & Kang, 2003).
Antioxidant Properties
The antioxidant properties of benzofuranone derivatives, closely related to "2-(4-Chlorophenyl)-1-benzofuran", have been studied, revealing their potential as effective hydrogen-atom-donating antioxidants. These studies suggest the utility of these compounds in preventing oxidative stress, which is linked to various chronic diseases and aging processes (Zhu, Zhou, Wang, Li, & Jing, 2011).
Catalysis and Organic Synthesis
Research has also explored the use of related benzofuran compounds in catalysis and organic synthesis, particularly in the construction of complex organic molecules. Tandem annulation processes and palladium-catalyzed reactions have been developed to efficiently synthesize 2,3-difunctionalized benzofuran derivatives. These methodologies underscore the significance of benzofuran derivatives in synthetic chemistry, offering routes to a wide array of structurally diverse molecules with potential applications ranging from pharmaceuticals to materials science (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or ways to improve its synthesis.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRIKBNUNAGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402460 |
Source


|
| Record name | 2-(4-chlorophenyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)benzofuran | |
CAS RN |
39195-66-9 |
Source


|
| Record name | 2-(4-chlorophenyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

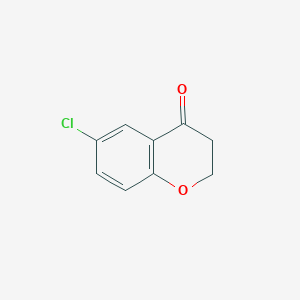
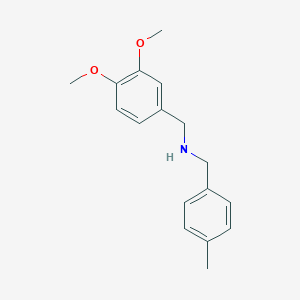
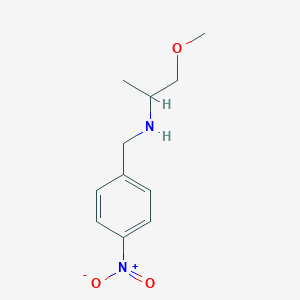
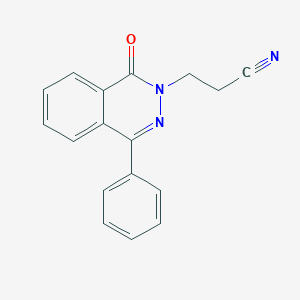
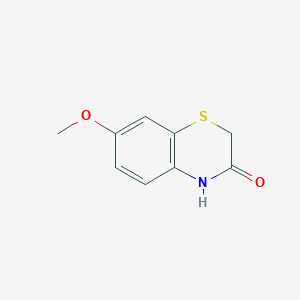
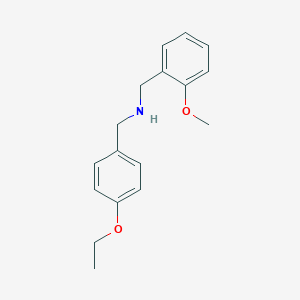
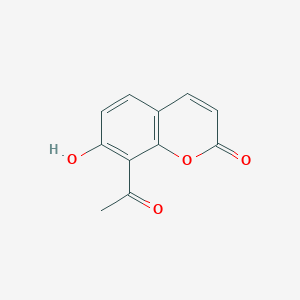
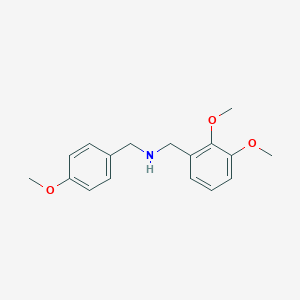
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
